m-PEG3-S-PEG2-OH is a specialized compound that belongs to the class of polyethylene glycol derivatives. Specifically, it is a hybrid molecule composed of three ethylene glycol units (m-PEG3) linked to a two-unit polyethylene glycol (PEG2) segment via a thioether bond (S). The terminal hydroxyl group (OH) enhances its reactivity and solubility in aqueous environments. These properties make it particularly valuable in bioconjugation and drug delivery applications.
This compound is synthesized through the modification of polyethylene glycol, which is widely used in pharmaceuticals and biochemistry for its biocompatibility and hydrophilicity. The synthesis and characterization of m-PEG3-S-PEG2-OH can be performed by various chemical suppliers specializing in PEG derivatives, such as Biochempeg and BroadPharm, which provide detailed catalogs of functionalized PEGs for research and industrial applications .
m-PEG3-S-PEG2-OH falls under the category of polyethylene glycol derivatives, specifically classified as a thioether-functionalized polyethylene glycol. This classification is significant due to its implications for reactivity and application in bioconjugation processes.
The synthesis of m-PEG3-S-PEG2-OH typically involves the following steps:
The reaction conditions, including temperature, solvent choice (commonly dimethyl sulfoxide or water), and reaction time, are critical for optimizing yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gel permeation chromatography (GPC) are employed to characterize the resulting compound's structure and molecular weight distribution.
The molecular structure of m-PEG3-S-PEG2-OH can be represented as follows:
Where for the m-PEG segment and for the PEG segment. The hydroxyl group at one end enhances solubility and provides sites for further functionalization.
The molecular weight of m-PEG3-S-PEG2-OH can be calculated based on the number of repeating units in the PEG chains, typically resulting in a molecular weight around 3000 g/mol depending on the exact structure.
m-PEG3-S-PEG2-OH can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as pH control or the presence of catalysts to ensure high efficiency and selectivity.
The mechanism of action for m-PEG3-S-PEG2-OH in biological systems primarily revolves around its ability to modify the pharmacokinetics of drugs through pegylation. By attaching this compound to therapeutic agents:
Studies have shown that pegylated drugs exhibit significantly improved bioavailability compared to their non-pegylated counterparts .
Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while dynamic light scattering (DLS) can assess particle size distribution when used in formulations.
m-PEG3-S-PEG2-OH has several scientific applications:
Polyethylene glycol (PEG) derivatives have undergone transformative advancements since their initial deployment in bioconjugation. Early PEG applications focused on linear, monofunctional polymers to enhance aqueous solubility and circulation half-lives of therapeutic proteins. The development of heterobifunctional PEGs—featuring distinct terminal functional groups—enabled site-specific conjugation of biomolecules, reducing heterogeneity in drug conjugates [6]. Molecular weight variations (e.g., PEG2 to PEG24) allowed precise control over pharmacokinetics, with shorter chains (PEG2–PEG4) balancing minimal steric hindrance with adequate solubility enhancement [10]. The introduction of sulfur-containing PEG variants, such as thioether-linked derivatives, further improved chemical stability and bioorthogonality. These innovations positioned PEG as a versatile scaffold for complex molecular architectures, including PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs) [7].
Table 1: Evolution of Key PEG Derivatives
Generation | Representative Structure | Functional Improvements |
---|---|---|
First | Methoxy-PEG-OH | Solubility enhancement |
Second | HO-PEG-SH | Thiol-mediated conjugation |
Third | m-PEG3-S-PEG2-OH | Orthogonal reactivity, stability |
Heterofunctional PEG linkers serve as molecular "adapters" that bridge disparate biomolecules while mitigating incompatibilities. Their core utility arises from three attributes:
Sulfur-containing linkers, such as thioethers, offer hydrolytic stability over ester-based alternatives and resist enzymatic cleavage. This is exemplified in ADCs where m-PEG3-S-PEG2-OH’s thioether linkage maintains integrity in serum-rich environments [2].
m-PEG3-S-PEG2-OH (CAS 2173095-09-3) epitomizes the strategic optimization of PROTAC linkers. Its structure integrates methoxy-terminated triethylene glycol (m-PEG3), a thioether bond (–S–), and diethylene glycol–hydroxyl (PEG2-OH), yielding the formula C13H28O6S and molecular weight 312.42 g/mol [1] [3].
Structural Determinants of Function
Table 2: Key Properties of m-PEG3-S-PEG2-OH
Property | Value/Specification | Functional Implication |
---|---|---|
Molecular formula | C13H28O6S | Balanced hydrophilicity/lipophilicity |
Water solubility | High (≥50 mg/mL) | Aqueous compatibility for biological assays |
Reactivity | –OH: Carboxylation, –S–: Thiol-specific | Bidirectional conjugation |
Stability | Hydrolytically stable | Suitable for in vivo applications |
Role in Proteolysis Targeting Chimeras
In PROTAC design, m-PEG3-S-PEG2-OH bridges an E3 ligase recruiter (e.g., thalidomide for CRBN) and a target protein binder (e.g., BRD4 inhibitor). Its thioether bond prevents unintended cleavage in redox-active environments (e.g., cytoplasm), ensuring ternary complex integrity [7]. The PEG segments maintain solubility despite the hydrophobic nature of warhead-anchor pairs, as demonstrated in BET degraders like ARV-825 derivatives [7] [8]. Notably, computational models suggest that the linker’s 14 Å span optimally orients E3 ligase and target protein for ubiquitin transfer, minimizing entropic penalties [7].
Recent studies contrast m-PEG3-S-PEG2-OH with "linker-free" PROTACs. While minimalist designs (e.g., direct N-degron fusion) reduce molecular weight, they often compromise solubility and fail for sterically demanding targets. m-PEG3-S-PEG2-OH balances modularity, stability, and efficiency—validating its continued relevance [8].
Synthetic Versatility
The hydroxyl group facilitates derivatization via carbamate or ester bonds, while the sulfur enables Michael addition with maleimide-functionalized warheads. This versatility is leveraged in synthesizing PROTAC libraries for high-throughput screening [2] [5]. For instance, m-PEG3-Sulfone-PEG2-OH (CAS 1919045-00-3), a sulfone-functionalized analog, enables cysteine-selective conjugation for ADC development [9].
This analysis underscores m-PEG3-S-PEG2-OH as a multifunctional linchpin in targeted protein degradation therapeutics, exemplifying the intersection of rational design and empirical optimization in modern bioconjugation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1